molecular formula C9H18ClNO2S B13543839 1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide

1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide

Katalognummer: B13543839
Molekulargewicht: 239.76 g/mol
InChI-Schlüssel: GKPJJOKLPSZNHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide is an organic compound with the molecular formula C9H18ClNO2S It is a derivative of methanesulfonamide, where the hydrogen atom is replaced by a chlorine atom, and the nitrogen is substituted with cyclohexyl and ethyl groups

Vorbereitungsmethoden

The synthesis of 1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-cyclohexyl-N-ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide has several applications in scientific research:

Wirkmechanismus

The exact mechanism of action of 1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:

    Methanesulfonamide: The parent compound, which lacks the chlorine, cyclohexyl, and ethyl groups.

    N-cyclohexylmethanesulfonamide: Similar but without the ethyl group.

    N-ethylmethanesulfonamide: Similar but without the cyclohexyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H18ClNO2S

Molekulargewicht

239.76 g/mol

IUPAC-Name

1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide

InChI

InChI=1S/C9H18ClNO2S/c1-2-11(14(12,13)8-10)9-6-4-3-5-7-9/h9H,2-8H2,1H3

InChI-Schlüssel

GKPJJOKLPSZNHP-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCCCC1)S(=O)(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.